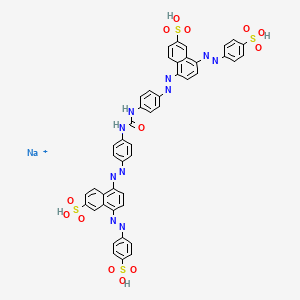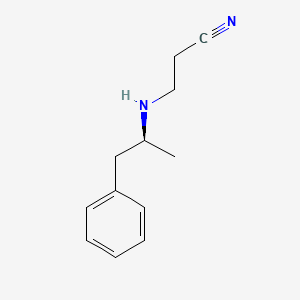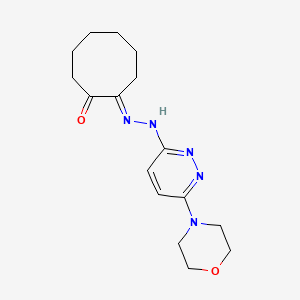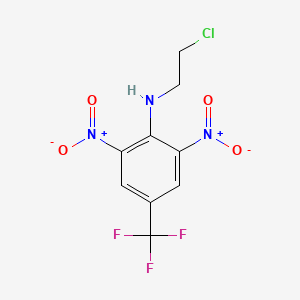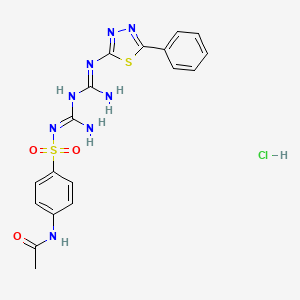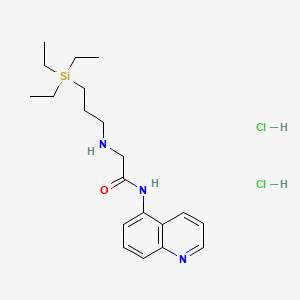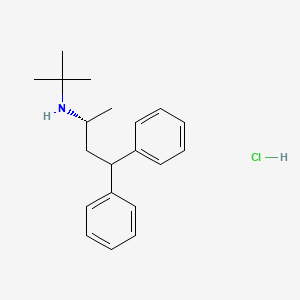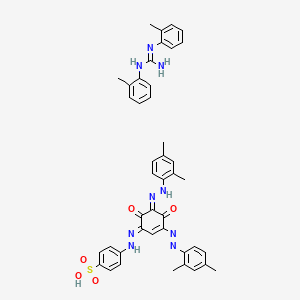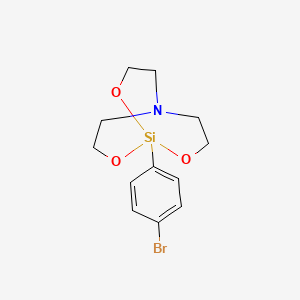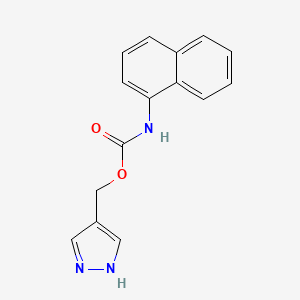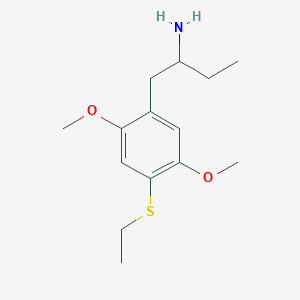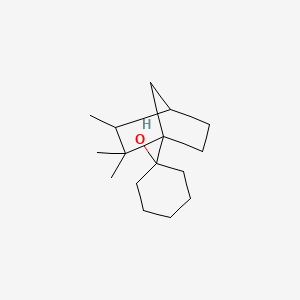
Indisan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indisan is a synthetic compound widely used in various industries, including fragrance and flavor production. It is known for its unique aromatic properties and is often used as a substitute for natural sandalwood oil. This compound is chemically classified as an isobornyl cyclohexanol derivative, which contributes to its distinctive scent profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indisan typically involves the cyclization of isobornyl acetate followed by hydrogenation. The process begins with the esterification of camphene to form isobornyl acetate. This intermediate is then subjected to cyclization under acidic conditions to yield isobornyl cyclohexene. Finally, hydrogenation of isobornyl cyclohexene in the presence of a palladium catalyst produces this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Indisan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.
Reduction: Reduction of this compound can yield isobornyl cyclohexanol.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Isobornyl cyclohexanone
Reduction: Isobornyl cyclohexanol
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Indisan has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of cyclohexanol derivatives and their reactivity.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Widely used in the fragrance and flavor industry as a substitute for natural sandalwood oil.
Wirkmechanismus
The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Indisan is often compared to other isobornyl cyclohexanol derivatives, such as Sandela and Mysorol. These compounds share similar aromatic properties but differ in their chemical structures and synthesis methods. This compound is unique in its specific scent profile and its widespread use as a sandalwood oil substitute.
List of Similar Compounds
- Sandela
- Mysorol
- Isobornyl cyclohexanol
- Santal A
- Santalex T
This compound stands out due to its high purity and consistent quality, making it a preferred choice in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
80748-58-9 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
InChI-Schlüssel |
JMLPIRYUSKIOGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


